molecular formula C26H45NO21 B164665 Gangliotetraose CAS No. 75645-24-8

Gangliotetraose

Cat. No.: B164665
CAS No.: 75645-24-8
M. Wt: 707.6 g/mol
InChI Key: HCXIEPLIUZXCMD-NLFJORDCSA-N
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Description

Gangliotetraose is a tetrasaccharide that forms the core structure of several gangliosides, which are glycosphingolipids predominantly found in the nervous system. These compounds play crucial roles in cellular recognition, signal transduction, and neuroprotection. This compound is composed of four monosaccharide units linked through glycosidic bonds, and it is a key component in the structure of gangliosides such as GM1, GD1a, and GT1b .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gangliotetraose involves the sequential glycosylation of monosaccharide units. The process typically starts with the preparation of protected monosaccharide derivatives, which are then linked together using glycosylation reactions. Common protecting groups include acetyl and benzyl groups, which are removed after the glycosylation steps to yield the final tetrasaccharide .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as animal brains. The process includes multiple steps to remove proteins and other contaminants, ensuring the purity of the gangliosides . Biotransformation methods using microbial enzymes have also been developed to convert polysialogangliosides into this compound-containing gangliosides .

Chemical Reactions Analysis

Types of Reactions: Gangliotetraose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as monosialotetrahexosylganglioside (GM1) and its sialylated derivatives .

Scientific Research Applications

Gangliotetraose and its derivatives have numerous applications in scientific research:

Mechanism of Action

Gangliotetraose exerts its effects primarily through its role in the structure and function of gangliosides. These compounds are involved in modulating membrane proteins and ion channels, cell signaling, and communication among cells. This compound-containing gangliosides, such as GM1, facilitate the efflux of nuclear calcium and reduce the level of nuclear calcium, which is crucial for neuronal plasticity and repair mechanisms . The interaction with neurotrophin receptors and stabilization of protein conformations are also key aspects of its mechanism of action .

Comparison with Similar Compounds

Gangliotetraose is unique among oligosaccharides due to its specific structure and role in gangliosides. Similar compounds include:

This compound stands out due to its presence in multiple gangliosides and its critical role in the nervous system, making it a valuable compound for research and therapeutic applications.

Biological Activity

Gangliotetraose, a tetrasaccharide ganglioside, plays a significant role in various biological processes. Its structure comprises four sugar units, and it is a derivative of GM1 ganglioside, which is crucial for neuronal function and signaling. This article explores the biological activity of this compound, including its neuroprotective effects, involvement in neuronal signaling, and implications in neurological disorders.

Structure and Composition

This compound is primarily composed of:

  • N-acetylgalactosamine (GalNAc)
  • Galactose (Gal)
  • Glucose (Glc)
  • Sialic Acid (Neu5Ac)

This composition allows this compound to interact with various receptors and proteins within the nervous system, influencing cellular communication and neuroprotection.

Neuroprotective Properties

This compound has been shown to exhibit neuroprotective effects, particularly in models of excitotoxicity. Research indicates that it can mitigate neuronal damage caused by excessive glutamate signaling, which is often implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

A study demonstrated that knockout mice lacking this compound exhibited increased susceptibility to kainate-induced seizures, suggesting that gangliosides play a protective role against excitotoxicity by maintaining calcium homeostasis in neurons .

Modulation of Neuronal Signaling

This compound influences various signaling pathways critical for neuronal health:

  • Calcium Homeostasis : It helps regulate intracellular calcium levels, which are vital for neurotransmitter release and synaptic plasticity.
  • Neurotrophic Effects : this compound has been identified as a neurotrophic agent that promotes neuronal survival and differentiation. Its presence increases during neuronal development and regeneration .
  • Interaction with Receptors : It interacts with several membrane receptors, modulating their activity and influencing synaptic transmission .

Case Study 1: Seizure Susceptibility in Knockout Mice

A significant study involved GalNAcT knockout mice, which lack this compound. These mice displayed:

  • Increased seizure severity following kainate administration.
  • A mortality rate of approximately 75% at higher doses compared to wild-type mice, which showed much lower mortality rates.

This research highlights the critical role of this compound in protecting neurons from excitotoxic insults .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of this compound. It was found that treatment with gangliosides reduced neuronal loss in models of cerebral ischemia by promoting cell survival pathways and inhibiting apoptotic signaling cascades. The study concluded that enhancing ganglioside levels could be a therapeutic strategy for stroke and other ischemic injuries .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceKey FindingsImplications
Knockout mice lacking this compound show increased seizure susceptibility.Indicates the protective role of gangliosides against excitotoxicity.
This compound promotes neuronal survival and differentiation.Suggests potential therapeutic applications in neurodegenerative diseases.
Gangliosides including this compound modulate receptor activity affecting synaptic transmission.Highlights the importance of gangliosides in neural communication.

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO21/c1-7(33)27-13-23(48-25-19(41)17(39)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)47-22-12(6-32)45-26(20(42)18(22)40)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIXNTNLTPUNRL-BBKMPEOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997085
Record name Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75645-24-8
Record name Gangliotetraose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075645248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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